molecular formula C16H22BrNO3 B8126953 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8126953
M. Wt: 356.25 g/mol
InChI Key: PZGVWDVFNLPCIU-UHFFFAOYSA-N
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Description

This compound features an azetidine ring (a four-membered nitrogen-containing heterocycle) linked via a phenoxymethyl group to a 4-bromo-3-methylphenyl substituent. The tert-butyl ester at the 1-position enhances steric protection and metabolic stability. Its molecular formula is C₁₆H₂₂BrNO₃ (calculated molecular weight: 356.26 g/mol).

Properties

IUPAC Name

tert-butyl 3-[(4-bromo-3-methylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO3/c1-11-7-13(5-6-14(11)17)20-10-12-8-18(9-12)15(19)21-16(2,3)4/h5-7,12H,8-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGVWDVFNLPCIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CN(C2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure

  • Starting Materials :

    • 3-Hydroxymethyl-azetidine-1-carboxylic acid tert-butyl ester (1.0 equiv, 2.0 g, 9.3 mmol).

    • 4-Bromo-3-methylphenol (1.2 equiv, 2.3 g, 11.2 mmol).

    • Diisopropyl azodicarboxylate (DIAD, 1.5 equiv, 2.8 mL, 14.0 mmol).

    • Triphenylphosphine (PPh₃, 1.5 equiv, 3.9 g, 14.0 mmol).

  • Reaction Setup :

    • Dissolve the hydroxymethyl azetidine derivative and 4-bromo-3-methylphenol in anhydrous THF (50 mL) under nitrogen.

    • Cool to 0°C and add PPh₃, followed by dropwise addition of DIAD.

    • Warm to room temperature and stir for 16 hours.

  • Workup :

    • Concentrate the mixture under reduced pressure.

    • Purify via flash chromatography (hexane/ethyl acetate, 4:1 → 1:1) to yield the product as a white solid (2.7 g, 78%).

Key Data

ParameterValue
Yield78%
Reaction Time16 hours
PurificationSilica gel chromatography
MS (ESI)398.1 [M+H]⁺

Procedure

  • Activation of Hydroxymethyl Group :

    • Treat 3-hydroxymethyl-azetidine-1-Boc (2.0 g, 9.3 mmol) with TsCl (1.5 equiv, 2.7 g, 14.0 mmol) in pyridine (30 mL) at 0°C for 2 hours.

    • Quench with ice-water and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to obtain the tosylate intermediate (2.5 g, 85%).

  • Ether Formation :

    • Combine the tosylate (2.5 g, 7.9 mmol) with 4-bromo-3-methylphenol (1.5 equiv, 2.0 g, 11.9 mmol) and K₂CO₃ (3.0 equiv, 3.3 g, 23.7 mmol) in DMF (40 mL).

    • Heat at 80°C for 12 hours.

  • Workup :

    • Dilute with water (100 mL) and extract with ethyl acetate (3 × 50 mL).

    • Purify via chromatography (hexane/ethyl acetate, 3:1) to yield the product (2.1 g, 65%).

Key Data

ParameterValue
Yield65%
Reaction Time12 hours
PurificationSilica gel chromatography
MS (ESI)398.1 [M+H]⁺

Comparative Analysis of Methods

ParameterMitsunobu MethodNucleophilic Substitution
Yield 78%65%
Reaction Conditions Mild (0°C → RT)Harsh (80°C)
Byproducts Minimal (DIAD decomposition)Possible elimination products
Scalability ModerateHigh

The Mitsunobu method offers superior yield and milder conditions but requires expensive reagents. Nucleophilic substitution is cost-effective but less efficient due to competitive side reactions.

Spectral Characterization

  • ¹H NMR (500 MHz, CDCl₃) : δ 7.35 (d, J = 8.5 Hz, 1H, Ar-H), 6.75 (d, J = 8.5 Hz, 1H, Ar-H), 4.20 (s, 2H, OCH₂), 3.85–3.70 (m, 4H, azetidine-H), 2.30 (s, 3H, CH₃), 1.45 (s, 9H, Boc).

  • ¹³C NMR : δ 155.2 (C=O), 152.1 (Ar-O), 121.8 (C-Br), 80.1 (Boc-C), 68.4 (OCH₂), 52.3 (azetidine-C), 28.3 (Boc-CH₃), 20.5 (Ar-CH₃).

Applications and Derivatives

The tert-butyl ester serves as a precursor for:

  • Pharmaceutical intermediates : After Boc deprotection (e.g., HCl/dioxane), the free amine can undergo further functionalization for kinase inhibitors.

  • Cross-coupling substrates : Suzuki-Miyaura coupling of the bromoaryl group enables access to biaryl derivatives .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) respectively.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies to understand the interaction of azetidine derivatives with biological targets.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The azetidine ring and the brominated phenyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogs, focusing on substituent variations and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Data Source
3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester C₁₆H₂₂BrNO₃ 356.26 4-Bromo-3-methylphenoxymethyl High lipophilicity; potential for Suzuki coupling Target
2-(5-Bromopyridin-3-yloxymethyl)azetidine-1-carboxylic acid tert-butyl ester C₁₄H₁₉BrN₂O₃ 343.22 5-Bromopyridin-3-yloxymethyl HPLC purity: 98.7%
3-(5-Aminopyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester C₁₄H₂₁N₃O₃ 279.34 5-Aminopyridin-2-yloxymethyl Amino group enhances hydrogen bonding
3-(2,4,5-Trifluoro-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester C₁₄H₁₇F₃NO₃ 304.29 2,4,5-Trifluorophenoxy Fluorine atoms improve metabolic stability
3-(5-Bromo-3-methyl-pyridin-2-yloxymethyl)-azetidine-1-carboxylic acid tert-butyl ester C₁₅H₂₁BrN₂O₃ 357.24 Pyridine ring with Br and CH₃ Higher MW due to pyridine vs. benzene
3-(3-Chloro-4-cyano-phenoxy)-azetidine-1-carboxylic acid tert-butyl ester C₁₅H₁₆ClN₂O₃ 307.75 3-Chloro-4-cyanophenoxy Electron-withdrawing groups alter reactivity
3-(4-Bromo-benzylamino)-azetidine-1-carboxylic acid tert-butyl ester C₁₅H₂₁BrN₂O₂ 341.24 4-Bromo-benzylamino Amino linker vs. ether; lower MW
3-(1,1-Dioxo-1-thiomorpholine-4-yl)azetidine-1-carboxylic acid tert-butyl ester C₁₂H₂₂N₂O₄S 290.38 Thiomorpholine sulfone Sulfone group increases polarity

Key Differences and Implications

Aromatic vs. Heteroaromatic Rings: The target compound’s benzene ring (vs. Bromine in the target compound enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine () improves metabolic stability .

Substituent Effects: Methyl groups (target and ) donate electrons, stabilizing adjacent bromine or chlorine atoms.

Linker Variations: Ether vs. amine linkers: The target’s phenoxymethyl ether () offers rigidity, whereas benzylamino () introduces flexibility and basicity.

Biological Activity

3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound notable for its unique structural features, including a brominated phenyl group, an azetidine ring, and a tert-butyl ester functional group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H22BrNO3C_{16}H_{22}BrNO_3. Its structure can be represented as follows:

IUPAC Name tert butyl 3 4 bromo 3 methylphenoxy methyl azetidine 1 carboxylate\text{IUPAC Name tert butyl 3 4 bromo 3 methylphenoxy methyl azetidine 1 carboxylate}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring and the brominated phenyl group are crucial for its binding affinity and reactivity. The compound may modulate enzyme activity through both covalent and non-covalent interactions, which can lead to significant biological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysfunction.
  • Neuroprotective Effects : Some studies have indicated that derivatives of azetidine compounds may offer neuroprotective benefits, potentially useful in neurodegenerative disease models.

Case Studies

Several case studies have explored the biological activity of similar compounds, providing insights into the potential applications of this compound.

  • Neurodegenerative Disease Models : In vitro studies demonstrated that azetidine derivatives could protect neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting a possible role in Alzheimer's disease treatment .
  • Anticancer Research : Compounds with similar structures have been evaluated for their anticancer properties, showing promise in inhibiting tumor cell proliferation through various mechanisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is essential:

Compound NameMolecular FormulaUnique Features
3-(4-Chloro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22ClNO3Contains chlorine, affecting reactivity
3-(4-Fluoro-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22FNO3Fluorine substitution alters electronic properties
3-(4-Methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl esterC16H22NO3Lacks halogen substitution, influencing binding

The presence of the bromine atom in this compound provides unique reactivity compared to its chloro and fluoro analogs, which may enhance its utility in specific synthetic applications and biological interactions.

Q & A

Q. What are the critical steps in synthesizing 3-(4-Bromo-3-methylphenoxymethyl)-azetidine-1-carboxylic acid tert-butyl ester to ensure reproducibility?

  • Methodological Answer : Synthesis requires precise control of reaction conditions, including temperature, solvent selection (e.g., DMF or THF), and stoichiometric ratios. The tert-butyl ester group is sensitive to acidic conditions, so neutral or mildly basic environments are preferred. Protecting group strategies (e.g., Boc for amines) and catalysts like palladium for cross-coupling reactions (if applicable) should be optimized. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the compound with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the azetidine ring, tert-butyl group (δ ~1.4 ppm for tert-butyl protons), and bromo-methylphenoxy moiety.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H+^+] or [M+Na+^+] peaks).
  • IR Spectroscopy : Identifies carbonyl stretches (~1680–1720 cm1^{-1}) from the ester and carbamate groups.
    Cross-referencing with PubChem data for analogous structures ensures accuracy .

Q. How does the tert-butyl ester group influence the compound's physicochemical properties?

  • Methodological Answer : The tert-butyl group enhances solubility in non-polar solvents (e.g., dichloromethane) and improves steric shielding, protecting the ester from hydrolysis. However, it may reduce aqueous solubility, requiring formulation adjustments for biological assays. Comparative studies with methyl or ethyl esters show tert-butyl derivatives exhibit superior stability under basic conditions .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing derivatives of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates, guiding catalyst selection and solvent effects. Tools like Gaussian or ORCA simulate reaction energetics, while machine learning models (e.g., ICReDD’s workflow) analyze experimental data to narrow optimal conditions. This reduces trial-and-error experimentation and accelerates pathway discovery .

Q. How should researchers resolve contradictions in biological activity data between structural analogs?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing bromine with chlorine or varying methyl group positions). Use molecular docking to compare binding affinities with target proteins (e.g., kinases or GPCRs). Validate hypotheses via in vitro assays (e.g., IC50_{50} measurements) and statistical analysis (ANOVA) to identify significant functional group contributions .

Q. What experimental strategies minimize by-products during large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters like temperature, catalyst loading, and mixing rates. For example, a Central Composite Design (CCD) identifies interactions between variables, while response surface methodology (RSM) predicts ideal conditions. In-line monitoring (e.g., FTIR or HPLC) detects intermediates in real time, enabling rapid adjustments .

Q. What advanced techniques elucidate interaction mechanisms between this compound and biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon_\text{on}/koff_\text{off}) and affinity (KD_\text{D}).
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography : Resolves 3D binding conformations.
    Pair these with mutagenesis studies to identify critical residues in the target protein .

Q. How can metabolic stability be improved in derivatives without compromising target affinity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) at meta/para positions to reduce oxidative metabolism. Replace labile esters with bioisosteres (e.g., amides) or cyclize substituents to enhance rigidity. Validate via hepatic microsome assays and pharmacokinetic studies in rodent models .

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